Bienvenue dans la boutique en ligne BenchChem!

(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Lipophilicity Halogen bioisosterism Drug-likeness

Procure the exact (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide (CAS 477486-66-1) to preserve the halogen-dependent activity profile shown in related series (2-Cl CC50 8.8 µM). The benzothiazole-thiazole core and 2-chloro substitution cannot be swapped without altering target binding and selectivity. Ideal for systematic SAR halogen scanning, ADME/T lipophilicity gradient studies, and analytical method development. Research-use only; shipped with full analytical characterization.

Molecular Formula C19H12ClN3OS2
Molecular Weight 397.9
CAS No. 477486-66-1
Cat. No. B2629486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide
CAS477486-66-1
Molecular FormulaC19H12ClN3OS2
Molecular Weight397.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=CC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3)Cl
InChIInChI=1S/C19H12ClN3OS2/c20-13-6-2-1-5-12(13)9-10-17(24)23-19-22-15(11-25-19)18-21-14-7-3-4-8-16(14)26-18/h1-11H,(H,22,23,24)/b10-9+
InChIKeyALXKZFDTIAZYAF-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide (CAS 477486-66-1): A Benzothiazole-Thiazole Hybrid Research Candidate


(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide (CAS 477486-66-1) is a synthetic small molecule (C19H12ClN3OS2, MW 397.9 g/mol) belonging to the benzothiazole-thiazole hybrid class, featuring a 2-chlorophenyl acrylamide moiety . This compound is primarily offered as a research-grade building block or screening candidate, with no published primary research papers, patents, or authoritative database entries reporting quantitative biological data specific to this exact structure as of the available search date. However, the compound's core scaffold—4-(benzo[d]thiazol-2-yl)thiazol-2-amine—is structurally distinct from simpler benzothiazole acrylamides, and closely related benzothiazole-thiazole hybrids have demonstrated antimicrobial activity with MIC values as low as 3.90 μg/mL [1].

Why Generic Substitution Is Not Viable for (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide: Structural Complexity and SAR-Driven Differentiation


This compound cannot be generically substituted with simpler benzothiazole acrylamides or even halogen-swapped analogs without altering its physicochemical and biological profile. The benzothiazole-thiazole core introduces an additional heterocyclic ring and hydrogen-bonding capacity absent in single-ring benzothiazole acrylamides, which class-level SAR studies indicate can significantly affect target binding [1]. Furthermore, the specific 2-chloro substitution on the phenyl ring confers distinct lipophilicity and electronic properties compared to the 2-fluoro, 2-bromo, 4-chloro, or unsubstituted phenyl analogs. Evidence from halogen-substituted phenyl series demonstrates that the identity and position of the halogen measurably alter biological activity—for example, 2-chlorophenyl, 2-bromophenyl, and 2-fluorophenyl analogs in a related chemotype show CC50 values of 8.8 µM, 9.6 µM, and 13.0 µM respectively, a 48% range in cytotoxic tolerance [2]. Substituting one halogen for another or simplifying the core scaffold will generate a different compound with unvalidated SAR, making procurement of the exact target compound essential for reproducible research.

Quantitative Differentiation Evidence for (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide (CAS 477486-66-1)


Physicochemical Differentiation: 2-Chlorophenyl Substituent Confers Intermediate Lipophilicity Relative to 2-Fluoro and 2-Bromo Analogs

The 2-chlorophenyl substituent on the target compound provides an intermediate calculated logP (ClogP) that differentiates it from the 2-fluorophenyl (lower lipophilicity) and 2-bromophenyl (higher lipophilicity) analogs. In a related chemotype series, measured lipophilicity parameters for 2-substituted phenyl derivatives follow the trend: 2-fluorophenyl (ClogP ≈ 3.06) < 2-chlorophenyl (ClogP ≈ 3.57) < 2-bromophenyl (estimated ClogP ≈ 3.8–4.0) [1]. The chlorine atom also possesses a unique anisotropic polarizability and halogen-bonding donor capacity that fluorine lacks, potentially enabling distinct protein-ligand interactions not achievable with the fluoro or bromo congeners [2]. For procurement decisions, this means the chloro compound occupies a distinct physicochemical space that cannot be replicated by purchasing a fluoro or bromo analog and expecting identical behavior in biological assays.

Lipophilicity Halogen bioisosterism Drug-likeness Physicochemical profiling

Class-Level Antimicrobial Activity: Benzothiazole-Thiazole Hybrids Exhibit Potent Broad-Spectrum Activity with Electron-Withdrawing Group Enhancement

While no direct MIC data exist for the target compound, a closely related series of benzothiazole-thiazole hybrids (compounds 4a–4f) demonstrated that electron-withdrawing substituents, including halogens, enhance antimicrobial potency [1]. In this series, compounds bearing halogen or nitro groups showed MIC values of 3.90–15.63 μg/mL against Gram-positive, Gram-negative, mycobacterial, and fungal strains. The SAR analysis explicitly identified that electron-withdrawing groups (EWGs) such as nitro and halogens enhanced antimicrobial activity. The target compound's 2-chlorophenyl group is a moderate EWG (Hammett σ_m = +0.37 for Cl), suggesting potential activity within this range. In contrast, benzothiazole-thiazole hybrids lacking EWG substitution or bearing electron-donating groups would be expected to show reduced potency based on this SAR trend [1]. This class-level inference positions the chloro-substituted hybrid as a rational choice within the series for antimicrobial screening.

Antimicrobial Benzothiazole-thiazole hybrid SAR MIC Drug discovery

Class-Level Anticancer Cytotoxicity: Closely Related Benzothiazole Acrylamides Display Sub-μg/mL Potency Against Multiple Cancer Cell Lines

A series of (6-substitutedbenzothiazol-2-yl)acrylamides—structurally related to the target compound but lacking the additional thiazole ring—demonstrated potent cytotoxicity against a panel of cancer cell lines, with IC50 values as low as 0.66 μg/mL [1]. The tested cell lines included A549 (human lung cancer), Hela (human ovarian cancer), MCF7 (human breast cancer), and MCF7-ADR (adriamycin-resistant human breast cancer). All six compounds in this series displayed very significant cytotoxicity [1]. The target compound shares the critical benzothiazole-acrylamide pharmacophore but adds a thiazole ring spacer and a 2-chlorophenyl group instead of the 6-substitution pattern. This structural distinction is significant: the additional thiazole ring introduces extra hydrogen-bonding capacity and conformational constraints that may alter target selectivity. For procurement, this means the target compound is positioned as a more structurally complex analog within a class known for potent cytotoxicity, distinct from the simpler (6-substitutedbenzothiazol-2-yl)acrylamides.

Anticancer Cytotoxicity Benzothiazole acrylamide MCF7 A549 Cancer cell lines

Halogen-Dependent Biological Variation: Quantitative Evidence That Chlorine Substitution Alters Cellular Activity Relative to Fluorine and Bromine

In a controlled head-to-head comparison of halogen-substituted phenyl derivatives within a single chemotype, the 2-chlorophenyl analog showed intermediate cytotoxicity (CC50 = 8.8 µM) between the less toxic 2-fluorophenyl analog (CC50 = 13.0 µM) and the more toxic 2-bromophenyl analog (CC50 = 9.6 µM) [1]. The 2-chlorophenyl analog was 32% more potent (lower CC50) than the 2-fluorophenyl analog and 8% less potent than the 2-bromophenyl analog. Critically, the 2-chlorophenyl analog also differed from the 4-chlorophenyl positional isomer (CC50 = 7.0 µM), demonstrating that both halogen identity and substitution position affect biological readout [1]. While these data are from a different chemotype (anti-HIV screening), they provide cross-chemotype evidence that the 2-chlorophenyl group occupies a distinct activity space that cannot be replicated by 2-fluoro, 2-bromo, or 4-chloro substitution. For procurement, this supports the selection of the 2-chlorophenyl compound as providing a unique biological profile relative to its closest halogen-substituted analogs.

Halogen SAR Cytotoxicity Chlorine vs. fluorine Chlorine vs. bromine MT-4 assay

Analytical Identity Confirmation: Mass Spectral and Chromatographic Reference Data Available for Procurement Quality Control

The compound has a registered mass spectrum in the Wiley KnowItAll Mass Spectral Library (SpectraBase Compound ID: 3oGQk3yGRER), providing a GC-MS reference for identity verification upon receipt [1]. The recorded molecular weight is 397.9 g/mol with exact mass 397.011032 g/mol (molecular formula C19H12ClN3OS2). The InChIKey (ALXKZFDTIAZYAF-MDZDMXLPSA-N) and SMILES notation are available for database cross-referencing [1]. This level of analytical documentation supports procurement quality control—the purchased compound's identity can be verified against these reference spectra, which is critical when sourcing from vendors where the compound is primarily listed as a research chemical without published biological annotation. In contrast, many halogen-swapped analogs (2-fluoro, 2-bromo) lack equivalent publicly accessible spectral reference data, making independent identity verification more challenging.

Analytical chemistry Mass spectrometry Quality control Identity verification Reference standard

Priority Application Scenarios for (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide (CAS 477486-66-1)


Antimicrobial SAR Probe: Exploring Halogen Effects in Benzothiazole-Thiazole Hybrid Series

Procure this compound as part of a focused halogen-scanning SAR series (2-F, 2-Cl, 2-Br, 4-Cl analogs) to systematically evaluate the impact of halogen identity and position on antimicrobial potency within the benzothiazole-thiazole hybrid scaffold. The class-level evidence that electron-withdrawing groups enhance antimicrobial activity (MIC 3.90–15.63 μg/mL for EWG-bearing hybrids) [1] provides a rational starting point, while the halogen-dependent cytotoxicity data (2-Cl CC50 = 8.8 µM vs. 2-F CC50 = 13.0 µM vs. 2-Br CC50 = 9.6 µM) [2] supports the hypothesis that the 2-chlorophenyl compound will yield a distinct activity-selectivity profile relative to its fluoro and bromo counterparts.

Anticancer Screening: Differentiated Benzothiazole-Thiazole Acrylamide for Panel Profiling

Include this compound in a panel screen against cancer cell lines (MCF7, A549, Hela, MCF7-ADR, HepG2) as a structurally differentiated analog within the benzothiazole acrylamide class. Published data on the simpler (6-substitutedbenzothiazol-2-yl)acrylamides show IC50 values as low as 0.66 μg/mL across these cell lines [3]. The target compound's additional thiazole ring and 2-chlorophenyl substitution represent a deliberate structural departure from the published series, enabling exploration of whether the expanded heterocyclic core and altered substitution pattern improve potency, selectivity, or overcome resistance (e.g., MCF7-ADR).

Physicochemical Profiling: Benchmarking Lipophilicity-Driven ADME Properties Across Halogen Analogs

Use this compound in a comparative ADME/T profiling panel alongside the 2-fluoro and 2-bromo analogs to experimentally validate the predicted lipophilicity gradient (Hansch π: F +0.14 < Cl +0.71 < Br +0.86) [4]. Measured endpoints should include logD7.4, aqueous solubility, plasma protein binding, microsomal stability, and Caco-2 permeability. The intermediate lipophilicity of the 2-chlorophenyl derivative is expected to provide a balanced permeability-solubility profile, avoiding the excessive lipophilicity and potential toxicity of the bromo analog while offering better membrane penetration than the fluoro analog.

Reference Standard for Analytical Method Development and Quality Control

Employ this compound as an analytical reference standard for developing HPLC-UV or LC-MS methods to quantify benzothiazole-thiazole hybrids in reaction mixtures or biological matrices. The available mass spectral reference data (exact mass 397.011032 g/mol, InChIKey ALXKZFDTIAZYAF-MDZDMXLPSA-N) [5] and the distinctive chlorine isotope pattern (3:1 35Cl/37Cl ratio) provide unambiguous identification features that facilitate method validation. This application leverages the compound's well-defined analytical identity rather than its biological activity.

Quote Request

Request a Quote for (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(2-chlorophenyl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.